2-Carboxyribitol 1,5-bisphosphate

Description

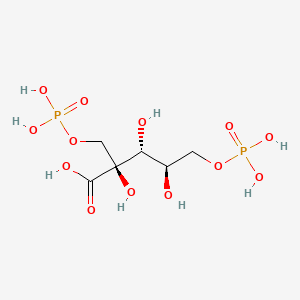

Structure

3D Structure

Properties

CAS No. |

29843-30-9 |

|---|---|

Molecular Formula |

C6H14O13P2 |

Molecular Weight |

356.11 g/mol |

IUPAC Name |

(2S,3R,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid |

InChI |

InChI=1S/C6H14O13P2/c7-3(1-18-20(12,13)14)4(8)6(11,5(9)10)2-19-21(15,16)17/h3-4,7-8,11H,1-2H2,(H,9,10)(H2,12,13,14)(H2,15,16,17)/t3-,4-,6+/m1/s1 |

InChI Key |

ITHCSGCUQDMYAI-KODRXGBYSA-N |

SMILES |

C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@@](COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |

Other CAS No. |

29843-30-9 |

Synonyms |

2-carboxyribitol 1,5-bisphosphate 2-carboxyribitol 1,5-diphosphate 2-CRDD CRBP cpd |

Origin of Product |

United States |

Enzymatic Interaction and Inhibition Mechanisms of 2 Carboxyribitol 1,5 Bisphosphate

Molecular Mimicry of the Carboxyketone Reaction Intermediate

2-Carboxyribitol 1,5-bisphosphate (CRBP) and its stereoisomer, 2-carboxy-D-arabinitol 1,5-bisphosphate (CABP), are potent inhibitors of RuBisCO due to their remarkable structural similarity to the transition state intermediate of the carboxylation reaction. The catalytic mechanism of RuBisCO involves the carboxylation of Ribulose-1,5-bisphosphate (RuBP), which proceeds through a highly unstable six-carbon intermediate known as 3-keto-2-carboxyarabinitol 1,5-bisphosphate. wikipedia.orgwikipedia.orgmdpi.com This intermediate is formed when a molecule of carbon dioxide reacts with the enediol form of RuBP at the enzyme's active site. wikipedia.orgnih.gov

CRBP and CABP are considered transition-state analogues because their chemical structure closely mimics this transient carboxyketone intermediate. nih.govportlandpress.comnih.gov This structural resemblance allows them to bind with high affinity to the active site of RuBisCO, effectively blocking the entry and processing of the natural substrate, RuBP. The stability of these inhibitor molecules, in contrast to the transient nature of the actual intermediate, leads to a prolonged or seemingly irreversible inhibition of the enzyme.

Binding Kinetics and Affinity to RuBisCO

The interaction between this compound and RuBisCO is characterized by its high affinity and slow dissociation, which are hallmarks of a tight-binding inhibitor.

Apparent Irreversible or Tight-Binding Characteristics

The binding of inhibitors like 2-carboxy-D-arabinitol 1-phosphate (CA1P), a related compound, to RuBisCO is often described as "tight-binding" due to its very slow dissociation from the active site. researchgate.net This property results from the inhibitor's close resemblance to the transition state of the carboxylation reaction. researchgate.net The stability of the enzyme-inhibitor complex gives the appearance of irreversible inhibition under typical assay conditions. Some studies have indicated negative cooperativity in the binding process, where the binding of an inhibitor molecule to one active site on the RuBisCO enzyme complex may influence the binding affinity of adjacent active sites. nih.govnih.gov

Influence of Cofactors on Binding (e.g., Mg²⁺, CO₂)

The potent inhibition of RuBisCO by this compound and its analogues is critically dependent on the presence of the essential cofactors Mg²⁺ and CO₂. nih.govnih.gov RuBisCO requires activation by CO₂ (in a process distinct from its role as a substrate) and Mg²⁺ to become catalytically competent. This activation involves the carbamylation of a specific lysine (B10760008) residue within the active site, which is then stabilized by the coordination of a Mg²⁺ ion. wikipedia.orgnih.gov

This compound specifically binds to this activated, carbamylated form of the enzyme. nih.govnih.gov The presence of both CO₂ and Mg²⁺ is therefore a prerequisite for the tight binding of the inhibitor. This selective binding to the active form of the enzyme underscores the inhibitor's mechanism as a true analogue of the reaction intermediate, which would only form in a catalytically active site. The binding of the inhibitor effectively traps the enzyme in its activated state, preventing catalysis.

Quantitative Analysis of Inhibition Parameters (e.g., Ki)

The high affinity of inhibitors like this compound for RuBisCO is reflected in their low inhibition constants (Ki). While specific Ki values for this compound are not always explicitly detailed in overview literature, the tight-binding nature implies a very low dissociation constant. For related compounds and under specific conditions, kinetic parameters have been determined. For instance, the interaction of Mg²⁺ with RuBisCO has been shown to influence the enzyme's kinetic constants (Km and Vmax). nih.gov The study of such parameters is crucial for a quantitative understanding of the potency of these inhibitors.

| Inhibitor | Enzyme | Ki (Inhibition Constant) | Binding Characteristics |

| 2-Carboxy-D-arabinitol 1,5-bisphosphate (CABP) | Spinach RuBisCO | Not explicitly stated in provided search results, but implied to be very low. | Tight-binding, apparent irreversible, requires Mg²⁺ and CO₂ for binding. |

| 2-Carboxy-D-arabinitol 1-phosphate (CA1P) | Tobacco RuBisCO | Not explicitly stated in provided search results. | Tight-binding, involved in in vivo regulation of RuBisCO. nih.govnih.govsemanticscholar.org |

Structural Basis of RuBisCO Inhibition by this compound

The precise mechanism of RuBisCO inhibition by this compound has been elucidated through high-resolution structural studies.

Elucidation through X-ray Crystallography of Enzyme-Inhibitor Complexes

X-ray crystallography has been instrumental in visualizing the interaction between this compound and the RuBisCO active site. The crystal structure of RuBisCO from various organisms, including Arabidopsis thaliana and Rhodospirillum rubrum, has been solved in complex with 2-carboxy-D-arabinitol 1,5-bisphosphate. nih.govnih.govrcsb.orgrcsb.org These structures reveal that the inhibitor binds within the active site in a manner that closely mimics the proposed binding of the carboxyketone reaction intermediate.

Analysis of Conformational Changes in the RuBisCO Active Site upon Binding

The binding of this compound (CRPBP), a potent inhibitor of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), induces significant and critical conformational changes within the enzyme's active site. These structural alterations are fundamental to its inhibitory mechanism, effectively locking the enzyme in an inactive state. The binding of CRPBP, often studied using its close structural analog 2-carboxyarabinitol 1,5-bisphosphate (CABP), transitions the active site from an open, solvent-accessible conformation to a closed and shielded state. nih.gov

A primary and most pronounced change involves the movement of a flexible loop, designated as "loop 6" (comprising residues 331-338 of the large subunit), which acts as a lid over the active site. nih.gov Upon the binding of the inhibitor, this loop undergoes a substantial movement of approximately 12 Å, effectively closing off the entrance to the catalytic site. nih.gov This closure is further stabilized by a disorder-to-order transition of several other loops located near the active-site entrance, including the N-terminus, the C-terminus, and a loop consisting of residues 64-68. nih.gov

These concerted movements result in a more compact and tightened active-site cleft. nih.gov This structural rearrangement not only physically obstructs the entry of the substrate, Ribulose 1,5-bisphosphate (RuBP), and the gaseous substrates (CO2 or O2) but also contributes to the extremely tight binding of the inhibitor. The dissociation constant (Kd) for CABP has been measured to be less than or equal to 10⁻¹¹ M, highlighting the remarkable stability of the enzyme-inhibitor complex. nih.govnih.gov These conformational changes provide a clear structural basis for the potent and long-lasting inhibition of RuBisCO by CRPBP and its analogs.

Identification and Role of Specific Active Site Residues in this compound Interaction

The tight binding of this compound within the RuBisCO active site is mediated by a network of interactions with specific amino acid residues. Several lysine residues are particularly crucial for coordinating the inhibitor and stabilizing the closed conformation of the active site.

Lys-201: This residue is fundamentally important for the activation of RuBisCO. It undergoes carbamylation (the addition of a CO2 molecule) to form a carbamate, which then coordinates a magnesium ion (Mg²⁺). This carbamate-Mg²⁺ complex is essential for catalytic activity. While its primary role is in activation, the carbamylated Lys-201 is also central to the binding of CRPBP, which mimics the transition state of the carboxylation reaction. The inhibitor binds to this activated, carbamylated form of the enzyme.

Lys-166: This residue is implicated in the initial step of the catalytic reaction, the deprotonation of the substrate RuBP to form an enediol intermediate. In the context of CRPBP binding, Lys-166 likely participates in the network of hydrogen bonds that correctly orient and stabilize the inhibitor within the active site, contributing to the high-affinity interaction.

Lys-329: Site-directed mutagenesis studies have revealed that Lys-329 plays a critical role in a step subsequent to the initial enolization of the substrate. Its major function appears to be facilitating the addition of the gaseous substrates, CO2 or O2, to the enediol intermediate. The interaction of CRPBP with the region around Lys-329 is crucial for mimicking the transition state and locking the enzyme in an inhibited state.

Lys-334: Located at the apex of the mobile "loop 6," Lys-334 is directly involved in stabilizing the transition state intermediates of both the carboxylation and oxygenation reactions. Crystallographic studies of RuBisCO complexed with the analog CABP show that Lys-334 forms ionic interactions with both a phosphate (B84403) group and the carboxyl group at the C2 position of the inhibitor. This interaction is vital for holding the "lid" of loop 6 in its closed position, thereby sequestering the inhibitor within the active site and preventing catalysis.

Table 1: Key Active Site Residues and Their Roles in CRPBP Interaction

| Residue | Location | Primary Role in Catalysis | Role in CRPBP Interaction |

|---|---|---|---|

| Lys-201 | Active Site | Carbamylation for enzyme activation | Forms part of the binding site for the inhibitor in the activated enzyme. |

| Lys-166 | Active Site | Deprotonation of RuBP | Stabilizes the bound inhibitor through hydrogen bonding. |

| Lys-329 | Active Site | Facilitates addition of CO2/O2 | Interacts with the inhibitor, mimicking the transition state. |

| Lys-334 | Apex of Loop 6 | Stabilizes transition state intermediates | Forms ionic bonds with the inhibitor, locking loop 6 in a closed conformation. |

Comparative Analysis with Other RuBisCO-Interacting Ligands

Distinction from 2-Carboxyarabinitol 1-Phosphate (CA1P) as a Naturally Occurring Diurnal Regulator

While both this compound and 2-Carboxyarabinitol 1-phosphate (CA1P) are potent inhibitors of RuBisCO, they differ significantly in their origin and physiological role. CRPBP is a synthetic compound used primarily in research as a stable analog of the reaction intermediate. In contrast, CA1P is a naturally occurring inhibitor found in many plant species, where it plays a key role in the diurnal regulation of photosynthetic activity. nih.govresearchgate.net

The concentration of CA1P in plant leaves fluctuates in response to light conditions. nih.gov It accumulates in the dark or at low light levels, binding tightly to the carbamylated active sites of RuBisCO and rendering the enzyme inactive. nih.govresearchgate.net This nocturnal inhibition is believed to prevent wasteful consumption of the substrate RuBP when there is no light for photosynthesis. researchgate.net

Upon illumination, two key processes lead to the reactivation of RuBisCO. First, the enzyme RuBisCO activase facilitates the release of CA1P from the active sites. wikipedia.orgnih.gov Second, a specific, light-activated enzyme called CA1P phosphatase rapidly degrades the released CA1P into 2-carboxyarabinitol and inorganic phosphate, neither of which are strong inhibitors of RuBisCO. nih.govwikipedia.orgnih.gov This coordinated system ensures that RuBisCO activity is tightly coupled to the availability of light. CRPBP, lacking the single phosphate group and being a synthetic molecule, is not a substrate for CA1P phosphatase and thus acts as a much more persistent inhibitor in vitro.

Comparison of Binding Modes with Substrate Ribulose 1,5-bisphosphate (RuBP)

The inhibitory power of this compound stems from its remarkable structural similarity to the six-carbon, 2-carboxy-3-keto-D-arabinitol 1,5-bisphosphate intermediate that is formed during the carboxylation of the natural substrate, Ribulose 1,5-bisphosphate (RuBP).

RuBP Binding: The substrate RuBP binds to the activated (carbamylated) RuBisCO active site. The enzyme then catalyzes the enolization of RuBP, creating a reactive enediol intermediate. This intermediate then undergoes carboxylation. The binding of RuBP induces a conformational change that closes the active site, but this state is transient and part of the catalytic cycle.

CRPBP Binding: CRPBP binds to the same activated active site as RuBP. However, because it already possesses the carboxyl group at the C2 position and a hydroxyl group instead of a keto group at C3, it effectively mimics the hydrated transition state of the carboxylation reaction. This "mimicry" allows it to be bound with extremely high affinity. The binding of CRPBP induces the same closure of the active site, involving the movement of loop 6, but because it cannot proceed through the catalytic cycle, the enzyme becomes locked in this closed, inactive conformation. The stability of this complex is far greater than that of the enzyme-substrate complex, leading to potent inhibition.

Interaction with Other Inhibitory Sugar Phosphates (e.g., Xylulose 1,5-bisphosphate)

RuBisCO activity can be inhibited by various sugar phosphates, some of which are byproducts of its own catalytic imperfections. One such "misfire" product is Xylulose 1,5-bisphosphate (XuBP). nih.gov

A key difference in the inhibitory mechanism between CRPBP and XuBP lies in the activation state of the RuBisCO enzyme they target.

CRPBP/CABP: As discussed, these inhibitors bind with very high affinity to the activated, carbamylated form of RuBisCO. Their inhibition is a direct competition with the substrate for the catalytically competent enzyme.

Xylulose 1,5-bisphosphate (XuBP): In contrast, XuBP does not bind tightly to the activated, carbamylated RuBisCO sites. Instead, it is a potent inhibitor of the decarbamylated (inactive) form of the enzyme. nih.gov Upon incubation with activated RuBisCO, XuBP can actually promote the loss of the activating CO2 (decarbamylation) before it binds tightly to the now-inactive site. nih.gov The binding of XuBP to these decarbamylated sites is also highly pH-dependent, with its affinity increasing significantly at lower pH values. nih.gov This suggests a different regulatory implication, possibly preventing the reactivation of the enzyme under certain metabolic conditions.

Table 2: Comparison of RuBisCO-Interacting Ligands

| Ligand | Type | Target RuBisCO Form | Physiological Role/Use |

|---|---|---|---|

| Ribulose 1,5-bisphosphate (RuBP) | Substrate | Activated (Carbamylated) | Primary CO2 acceptor in photosynthesis. |

| This compound (CRPBP) | Inhibitor (Synthetic) | Activated (Carbamylated) | Research tool; transition-state analog. |

| 2-Carboxyarabinitol 1-phosphate (CA1P) | Inhibitor (Natural) | Activated (Carbamylated) | Diurnal regulator of RuBisCO activity. |

| Xylulose 1,5-bisphosphate (XuBP) | Inhibitor (Natural) | Decarbamylated | "Misfire" product; inhibits inactive enzyme. |

Chemical and Biochemical Methodologies in 2 Carboxyribitol 1,5 Bisphosphate Research

Laboratory Synthesis and Purification Techniques for 2-Carboxyribitol 1,5-bisphosphate

While 2-CRBP is a powerful research tool, its commercial availability can be limited, often necessitating its synthesis and purification in the laboratory. The synthesis of related inhibitors, such as 2'-carboxy-D-arabinitol 1-phosphate (CA1P), has been achieved starting from this compound, indicating that 2-CRBP itself can be a precursor in synthetic pathways. nih.gov The synthesis of an affinity label analog, 2-bromoacetylaminopentitol 1,5-bisphosphate, has been accomplished through the reductive amination of D-ribulose 1,5-bisphosphate, followed by bromoacetylation. capes.gov.br

Purification of 2-CRBP from synthesis reaction mixtures or biological extracts is crucial for accurate biochemical studies. A primary technique employed for this purpose is ion-exchange chromatography . nih.govnih.gov This method separates molecules based on their net charge, which is particularly effective for highly charged molecules like phosphorylated sugars.

High-Performance Liquid Chromatography (HPLC) is another powerful tool for the purification and analysis of 2-CRBP. nih.govnih.gov Specific HPLC methods have been developed for the separation of various phosphorylated sugars, including the resolution of 2-carboxy-D-arabinitol 1,5-bisphosphate from its epimer, 2-carboxy-D-ribitol 1,5-bisphosphate. nih.gov

| Purification Technique | Principle of Separation | Application in 2-CRBP Research |

| Ion-Exchange Chromatography | Separation based on net electrical charge. | Isolation of 2-CRBP from reaction mixtures and biological samples. nih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on various properties (e.g., ion exchange, reverse phase). | Fine purification of 2-CRBP and separation from closely related isomers. nih.govnih.gov |

Advanced Spectroscopic and Chromatographic Methods for Characterization

Once purified, the structural integrity and purity of 2-CRBP must be confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ³¹P NMR, is a key technique for this purpose. It provides detailed information about the phosphorus atoms within the molecule, allowing researchers to monitor the progress of phosphorylation and dephosphorylation reactions during synthesis and degradation studies. nih.gov

Gas Chromatography/Mass Spectrometry (GC/MS) and both ¹³C and ¹H NMR have been utilized to elucidate the structure of related inhibitors isolated from biological sources, demonstrating the utility of these techniques in the structural determination of carboxylated and phosphorylated sugar derivatives. nih.gov

Chromatographic methods are also central to the characterization of 2-CRBP. As mentioned, HPLC is not only a purification tool but also a critical analytical method. An HPLC system with indirect ultraviolet detection has been successfully used for the analysis of a variety of phosphorylated sugars, including the separation of 2-carboxy-D-arabinitol 1,5-bisphosphate from other phosphorylated compounds. nih.gov

| Analytical Method | Information Obtained | Relevance to 2-CRBP |

| ³¹P Nuclear Magnetic Resonance (NMR) | Information on the chemical environment of phosphorus atoms. | Monitoring synthesis and enzymatic reactions involving the phosphate (B84403) groups of 2-CRBP. nih.gov |

| Gas Chromatography/Mass Spectrometry (GC/MS) | Structural information based on mass-to-charge ratio and fragmentation patterns. | Used for the structural elucidation of related sugar phosphate inhibitors. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of components in a mixture. | Purity assessment and separation of 2-CRBP from isomers and other sugar phosphates. nih.gov |

Experimental Approaches for Studying this compound-RuBisCO Interactions

Understanding the potent inhibitory effect of 2-CRBP on RuBisCO necessitates the use of carefully designed kinetic assays. These assays typically measure the rate of CO₂ fixation by RuBisCO in the presence and absence of the inhibitor. The development and optimization of these assays must account for the unique characteristics of the RuBisCO-2-CRBP interaction, which is characterized as slow, tight-binding inhibition. portlandpress.com

The activity of RuBisCO can be monitored through various methods, including radiometric assays that measure the incorporation of ¹⁴CO₂ into acid-stable products, and spectrophotometric assays that couple the production of 3-phosphoglycerate (B1209933) to the oxidation of NADH. When studying inhibitors like 2-CRBP, it is crucial to consider the activation state of RuBisCO, which requires the carbamylation of a specific lysine (B10760008) residue in the active site and the binding of a Mg²⁺ ion. pnas.org Kinetic models have been developed to determine multiple rate and equilibrium constants simultaneously, providing a comprehensive understanding of the activation, carboxylation, and inhibition processes. nih.gov

Key parameters determined from these inhibition studies include the dissociation constant (Kd), which for 2-CRBP is extremely low (in the picomolar range), reflecting its very tight binding to the activated form of RuBisCO. nih.gov

Isotopically labeled 2-CRBP is an invaluable tool for probing its binding site on RuBisCO. The use of radiolabeled compounds, such as [¹⁴C]-2-Carboxyribitol 1,5-bisphosphate ([¹⁴C]-2-CABP), allows for direct quantification of the number of active sites in a given RuBisCO preparation. biorxiv.org This is achieved by incubating the enzyme with a saturating amount of the radiolabeled inhibitor, separating the enzyme-inhibitor complex from the free inhibitor (often by gel filtration), and then measuring the amount of radioactivity bound to the protein.

This technique has been fundamental in confirming the stoichiometry of inhibitor binding and in assessing the carbamylation status of the enzyme, as 2-CRBP binds specifically to the activated (carbamylated) form of RuBisCO.

Site-directed mutagenesis has been instrumental in identifying the specific amino acid residues within the RuBisCO active site that are crucial for binding 2-CRBP and for catalysis. By systematically replacing individual amino acids and analyzing the kinetic properties of the resulting mutant enzymes, researchers can deduce the function of each residue.

A significant focus of these studies has been loop 6 of the RuBisCO large subunit, a flexible loop that closes over the active site upon substrate binding. nih.govnih.govresearchgate.net Mutagenesis of residues within and near this loop has been shown to alter the enzyme's specificity for CO₂ over O₂ and its interaction with inhibitors. nih.gov For example, the substitution of leucine (B10760876) 335 to valine in tobacco RuBisCO, a residue that makes van der Waals contact with the C5 phosphate of the substrate, significantly altered the enzyme's kinetic parameters. nih.gov Similarly, studies on Chlamydomonas reinhardtii RuBisCO have shown that mutations at the base of loop 6 can impact both enzyme stability and catalytic efficiency. researchgate.net These studies, guided by crystallographic data of RuBisCO complexed with 2-CRBP, have helped to build a detailed map of the interactions that stabilize the inhibitor in the active site. nih.govnih.gov

| Mutated Residue/Region | Organism | Observed Effect | Inferred Function |

| Leucine 335 | Tobacco | Reduced CO₂/O₂ specificity and carboxylation rate. nih.gov | Contributes to the precise positioning of catalytic residues. nih.gov |

| Loop 6 Residues | Anacystis nidulans | Altered specificity factor. | Plays a key role in determining substrate specificity. |

| Leucine 326 / Methionine 349 | Chlamydomonas reinhardtii | Decreased CO₂/O₂ specificity and carboxylation Vmax. researchgate.net | Important for holoenzyme stability and catalytic efficiency. researchgate.net |

Affinity labeling is a technique used to identify active site residues by covalently modifying them with a reactive analog of the substrate or inhibitor. For RuBisCO, an analog of 2-CRBP, 2-Bromoacetylaminopentitol 1,5-bisphosphate , has been synthesized and used as an affinity label. capes.gov.br This reagent was shown to irreversibly inactivate RuBisCO from Rhodospirillum rubrum by specifically modifying a methionyl residue, but only when the enzyme was in its activated state. This demonstrated the requirement of a functional catalytic center for the specific modification and helped to identify residues in the vicinity of the active site. capes.gov.br

Cross-linking studies are used to identify interacting proteins or subunits. While direct cross-linking with 2-CRBP analogs to map the binding site is less common, the principle has been applied to study the interaction between RuBisCO and its activating protein, RuBisCO activase. The subunits of RuBisCO activase have been successfully cross-linked to the large subunit of RuBisCO using reagents like disuccinimidyl suberate, providing direct evidence for their physical interaction, which is essential for the release of inhibitory sugar phosphates like 2-CRBP from the active site. oup.com

Cryo-Electron Microscopy and Nuclear Magnetic Resonance for Complex Dynamics

The study of the intricate molecular interactions and conformational changes of this compound, particularly in its association with the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), has been significantly advanced by high-resolution structural and dynamic methodologies. Cryo-Electron Microscopy (Cryo-EM) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques that provide complementary insights into the static and dynamic nature of these macromolecular complexes. While X-ray crystallography has been instrumental in providing static snapshots of RuBisCO bound to the transition-state analogue 2-carboxyarabinitol-1,5-bisphosphate, Cryo-EM and NMR offer the potential to elucidate the conformational dynamics that are crucial for understanding the inhibitory mechanism of these compounds.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large and flexible macromolecular assemblies in their near-native states. In the context of this compound research, Cryo-EM has been pivotal in visualizing the structure of RuBisCO in complex with its analogues. For instance, a Cryo-EM structure of an α-carboxysome RuBisCO enzyme was determined at a resolution of 2.9 Å rcsb.org. This study, while focusing on the broader carboxysome structure, provided a detailed view of the RuBisCO holoenzyme, which consists of eight large and eight small subunits (L8S8) with a total mass of approximately 500 kD semanticscholar.org. The ability of Cryo-EM to handle large and somewhat heterogeneous complexes is a significant advantage in studying the dynamics of RuBisCO, which can be influenced by interactions with other proteins and ligands.

The dynamic aspect of Cryo-EM analysis comes from the ability to capture and classify different conformational states of the complex from a single vitrified sample. By analyzing hundreds of thousands or even millions of individual particle images, researchers can reconstruct multiple 3D structures that may represent different functional states of the enzyme. This approach can reveal, for example, the flexibility of certain domains or loops within the RuBisCO active site upon binding of this compound. Although specific studies detailing the full range of motion of the this compound-RuBisCO complex using advanced Cryo-EM techniques like 3D variability analysis are still emerging, the existing high-resolution structures provide a solid foundation for such investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a powerful and complementary approach to studying the dynamics of enzyme-ligand interactions in solution, providing information across a wide range of timescales. NMR is particularly well-suited for probing the conformational dynamics of proteins and their complexes from picoseconds to seconds. In the study of this compound and its interaction with RuBisCO, NMR can provide insights that are not accessible through other structural methods.

High-resolution NMR spectroscopy has been demonstrated to be capable of monitoring the carboxylation reaction catalyzed by RuBisCO in situ nih.gov. By using techniques such as ¹H, ¹³C, and ³¹P NMR, researchers can track the substrate, intermediate, and product molecules in real-time, providing kinetic and mechanistic information at the atomic level nih.gov. While this application focuses on the catalytic reaction rather than the inhibitor-bound state, the principles can be extended to study the dynamics of the enzyme when bound to this compound.

NMR techniques such as relaxation dispersion can be used to characterize the exchange processes between different conformational states of the enzyme-inhibitor complex on the microsecond to millisecond timescale. These experiments can reveal the kinetics and thermodynamics of conformational changes that may be critical for the inhibitory function of this compound. Furthermore, chemical exchange saturation transfer (CEST) and related techniques can be used to study the exchange between the bound and free states of the inhibitor, providing detailed information about the binding kinetics. While specific NMR studies focusing on the complex dynamics of this compound with RuBisCO are not extensively detailed in the provided search results, the application of these powerful NMR methods to this system holds great promise for a deeper understanding of its dynamic behavior.

The table below summarizes the key research findings from studies utilizing Cryo-EM and NMR in the investigation of RuBisCO and its interaction with ligands such as this compound analogues.

| Technique | Organism/System | Key Findings | Resolution/Parameters |

| Cryo-EM | α-carboxysome from Cyanobium | Determined the structure of the RuBisCO enzyme within the carboxysome. Provided insights into the organization and assembly of the carbon-fixing machinery. | 2.9 Å |

| NMR | Higher plants and photosynthetic bacteria | Demonstrated the capability of high-resolution NMR to monitor the in situ carboxylation reaction catalyzed by RuBisCO. Confirmed several important features of the reaction at the atomic level. | Not applicable (spectroscopic method) |

Physiological and Regulatory Insights Derived from 2 Carboxyribitol 1,5 Bisphosphate Studies

Contribution to Understanding the Mechanisms of RuBisCO Activation and Inactivation in Photosynthesis

Research on CRBP and CA1P has been fundamental to understanding that RuBisCO activity is not merely substrate-driven but is tightly regulated to match photosynthetic activity with fluctuating environmental conditions, such as light availability. In many plant species, RuBisCO is inactivated in the dark, not simply due to the absence of its substrate, ribulose-1,5-bisphosphate (RuBP), but through the binding of inhibitory sugar phosphates like CA1P. nih.govnih.gov

CA1P is a naturally occurring nocturnal inhibitor that binds tightly to the carbamylated, catalytically active form of RuBisCO. nih.govnih.govoup.com This binding effectively locks the enzyme in an inactive state, preventing wasteful carbon fixation during the night when the light-dependent reactions of photosynthesis are not occurring. The high affinity of CA1P for the active site of RuBisCO is attributed to its structural resemblance to the transition state intermediate of the carboxylation reaction. nih.gov The dissociation constant (Kd) for CA1P binding to carbamylated RuBisCO has been reported to be as low as 32 nM, indicating a very tight association. wikipedia.org

Elucidation of RuBisCO Activase-Mediated Inhibitor Dissociation

A pivotal breakthrough in understanding RuBisCO regulation was the discovery of RuBisCO activase, a molecular chaperone that facilitates the removal of inhibitory sugar phosphates, including CA1P, from the active sites of RuBisCO. nih.govoup.comfrontiersin.orgnih.gov RuBisCO activase is an AAA+ (ATPases Associated with diverse cellular Activities) protein that utilizes the energy from ATP hydrolysis to induce conformational changes in RuBisCO. oup.comresearchgate.netoup.com These conformational changes are believed to lower the binding affinity of the inhibitor, leading to its dissociation from the active site. researchgate.netrcsb.org

Studies have demonstrated that the removal of tightly bound inhibitors like CA1P is an active, energy-dependent process. oup.com In the absence of RuBisCO activase and ATP, the inhibitor remains tightly bound, and RuBisCO activity is not restored. The activity of RuBisCO activase itself is regulated by the ATP/ADP ratio in the chloroplast stroma, which fluctuates with light availability. wikipedia.orgoup.com This ensures that the reactivation of RuBisCO is coupled to the energy status of the cell.

The elucidation of this mechanism has highlighted that RuBisCO activity is not simply a matter of inhibitor presence or absence, but a dynamic equilibrium managed by the concerted action of inhibitor binding and activase-mediated removal. This process allows for the rapid reactivation of RuBisCO upon illumination, enabling a swift transition from a quiescent state in the dark to active carbon fixation in the light.

Implications for the Diurnal Regulation of Carbon Fixation (in a broader context of RuBisCO control)

The synthesis and degradation of CA1P are tightly linked to the diurnal cycle, providing a clear example of how carbon fixation is regulated in response to daily changes in light intensity. oup.compnas.org In many plant species, the concentration of CA1P increases in the dark and decreases in the light. pnas.org This fluctuation directly correlates with the inactivation and activation of RuBisCO, respectively.

The light-dependent degradation of CA1P involves two key steps. First, RuBisCO activase facilitates the release of CA1P from the RuBisCO active site. wikipedia.org Subsequently, a specific phosphatase, 2-carboxyarabinitol-1-phosphate phosphatase (CA1Pase), hydrolyzes the free CA1P to 2-carboxyarabinitol and inorganic phosphate (B84403), neither of which are potent inhibitors of RuBisCO. nih.govwikipedia.orgwikipedia.org The activity of CA1Pase is also regulated by light, ensuring that the degradation of the inhibitor is synchronized with the onset of photosynthesis. portlandpress.com

The table below summarizes the kinetic properties of CA1P phosphatase from French bean, providing insight into the efficiency of CA1P degradation.

| Kinetic Parameter | Value | Reference |

| Vmax | 1.5 µmol/min per mg of protein | nih.gov |

| Km (for CA) | 1.8 mM | nih.gov |

Comparative Regulation of RuBisCO Across Diverse Organisms (e.g., plants, algae, bacteria)

While the regulation of RuBisCO by CA1P is well-established in many C3 plants like tobacco and bean, it is not a universal mechanism across all photosynthetic organisms. nih.govnih.gov For instance, in C4 plants, which have a CO2-concentrating mechanism, the role of CA1P in RuBisCO regulation appears to be less significant. nih.govsemanticscholar.orgnih.gov Studies on various C4 species have shown that the total activity of RuBisCO per catalytic site is generally independent of light intensity, suggesting that tight-binding inhibitors like CA1P are not major contributors to its light-dependent regulation. nih.gov

In many algal species and cyanobacteria, which also possess CO2-concentrating mechanisms, the regulation of RuBisCO can differ significantly from that in higher plants. oup.comnih.gov While some algae may utilize inhibitory sugar phosphates, the specific inhibitors and the regulatory pathways can be distinct. In cyanobacteria, for example, inorganic phosphate (Pi) has been shown to play a role in regulating RuBisCO activity by binding to both the active site and an allosteric site. wikipedia.orgoup.com

The diversity in RuBisCO regulation highlights the evolutionary adaptations of different photosynthetic organisms to their specific metabolic and environmental contexts. The presence or absence of a potent inhibitor like CA1P is a key distinguishing feature in the regulatory strategies employed by these organisms.

Metabolic Significance of RuBisCO Regulation in Carbon Assimilation Pathways

Inhibition of RuBisCO during the night prevents the depletion of the RuBP pool and the wasteful expenditure of energy when there is no light to regenerate these essential molecules. Upon illumination, the coordinated removal of the inhibitor and activation of RuBisCO allows for a rapid initiation of carbon fixation, maximizing the capture of light energy.

Furthermore, the regulation of RuBisCO activity helps to maintain metabolic homeostasis within the chloroplast. By preventing excessive carbon fixation when downstream processes of the Calvin-Benson cycle may be limited, the accumulation of potentially inhibitory metabolic intermediates is avoided. This intricate control ensures the smooth and efficient operation of the entire carbon assimilation pathway, which is essential for plant growth and productivity.

Evolutionary Perspectives and Biotechnological Applications in Rubisco Research

Evolutionary Trajectory of RuBisCO Active Site Features and Regulatory Mechanisms

The evolution of RuBisCO's active site and its regulatory mechanisms is a story of adaptation to changing atmospheric conditions, particularly the rise of oxygen levels. Having evolved in an anoxic atmosphere, early RuBisCO was not constrained by the presence of a competing gaseous substrate. nih.govnih.gov However, as oxygen levels rose, the enzyme's inherent ability to react with O2, leading to the wasteful process of photorespiration, became a significant selective pressure. nih.gov

A key aspect of this evolution is the development of regulatory mechanisms to control RuBisCO's activity. One such mechanism is the carbamylation of a conserved lysine (B10760008) residue in the active site, which is necessary for catalytic activity. nih.gov Another critical regulatory feature is the interaction with inhibitory sugar phosphates. These inhibitors, including the naturally occurring nocturnal inhibitor 2-carboxy-D-arabinitol 1-phosphate (CA1P), bind to the active site and modulate enzyme activity. researchgate.netnih.gov The evolution of RuBisCO activase, an enzyme that facilitates the release of these inhibitors, represents a crucial adaptation to maintain catalytic competency. nih.govnih.gov The tightness of inhibitor binding is often correlated with the enzyme's specificity, suggesting a co-evolution of catalytic efficiency and regulatory control. nih.gov

Translational Research: Implications for Rational Design and Genetic Engineering of RuBisCO

The inefficiencies of RuBisCO, namely its slow catalytic rate and competition with oxygen, have made it a prime target for genetic engineering to improve photosynthetic efficiency and crop yields. mdpi.comnih.govresearchgate.net Research into the structure, function, and evolution of RuBisCO, including insights gained from inhibitor studies with compounds like 2-carboxyribitol 1,5-bisphosphate, provides a foundation for these efforts. pnas.org

Strategies for Enhancing Photosynthetic Efficiency in Crop Plants

Several strategies are being pursued to enhance photosynthetic efficiency in crop plants by targeting RuBisCO. One major approach is to improve the catalytic properties of the enzyme itself. nih.gov This involves introducing mutations to increase its carboxylation rate or specificity for CO2. nih.gov Another key strategy is to increase the concentration of CO2 around RuBisCO, thereby outcompeting the oxygenation reaction. nih.govresearchgate.net This can be achieved by engineering components of CO2-concentrating mechanisms (CCMs), such as those found in cyanobacteria and C4 plants, into C3 crops. nih.govresearchgate.netnature.com

A complementary approach involves engineering photorespiratory bypass pathways. mdpi.com These synthetic pathways aim to more efficiently recycle the products of the oxygenation reaction, reducing the energy and carbon losses associated with photorespiration. researchgate.net

Engineering RuBisCO Kinetic Properties through Active Site Modification (informed by inhibitor studies)

The detailed understanding of RuBisCO's active site, greatly informed by studies with transition-state analogs like this compound, provides a roadmap for rational protein engineering. By identifying key amino acid residues that influence substrate binding and catalysis, researchers can design specific mutations to alter the enzyme's kinetic properties. nih.gov

The goal is to create a "better" RuBisCO with a higher carboxylation rate and/or improved specificity for CO2. nih.gov This is a significant challenge due to the trade-off that often exists between speed and specificity in RuBisCO enzymes. nih.gov However, by exploring the vast natural diversity of RuBisCO from different organisms and employing techniques like directed evolution, scientists are making progress in identifying variants with improved characteristics. anu.edu.aunih.gov These engineered enzymes can then be introduced into crop plants to test their effect on photosynthesis and growth. anu.edu.au

Synthetic Biology Approaches for Improved Carbon Fixation

Synthetic biology offers powerful tools to re-engineer carbon fixation pathways for enhanced efficiency. nih.govresearchgate.net This includes the design and implementation of novel carbon-fixing cycles that may be more efficient than the native Calvin-Benson cycle. researchgate.net These synthetic pathways could utilize alternative carboxylating enzymes or be designed to operate with lower energy costs.

A significant focus of synthetic biology in this area is the introduction of complete CO2-concentrating mechanisms (CCMs) into plant chloroplasts. nih.govnature.com This involves the complex task of expressing multiple genes from organisms like cyanobacteria to form structures such as carboxysomes, which encapsulate RuBisCO and carbonic anhydrase to create a high-CO2 environment. nature.com Recent breakthroughs have demonstrated the successful assembly of functional carboxysome components in plants, a major step towards this goal. nature.comnih.gov

Another synthetic biology strategy is the rewiring of photorespiration. nih.govresearchgate.net By introducing new enzymes to create novel metabolic routes, the toxic byproducts of oxygenation can be converted into useful metabolites more efficiently, thereby conserving carbon and energy. researchgate.net These advanced genetic engineering and synthetic biology approaches hold the promise of significantly boosting crop productivity and contributing to global food security. researchgate.net

Q & A

Basic Research Questions

Q. What experimental approaches are used to analyze the regulatory role of Rubisco activase (Rca) under abiotic stress?

- Methodology : Apply controlled stress conditions (e.g., drought, low nitrogen) to wheat or barley plants. Measure Rca protein abundance via Western blotting and mRNA levels using qRT-PCR. Pair these with Rubisco activity assays (e.g., NADH-coupled spectrophotometry) and gas exchange measurements to quantify CO₂ assimilation rates. Stress-induced Rca upregulation correlates with enhanced Rubisco activation under nutrient limitations .

Q. How are single nucleotide polymorphisms (SNPs) in Rca genes identified and validated in crop species?

- Methodology : Amplify Rca gene regions via PCR, followed by heteroduplex formation using Surveyor nuclease or CEL1 endonuclease to cleave mismatched DNA. Validate SNPs through Sanger sequencing and align sequences with ClustalΩ to confirm polymorphisms. For example, a T/C SNP in durum wheat Rca1-4A was linked to a leucine-to-phenylalanine substitution at position 260 .

Q. What techniques are used to map Rca loci associated with disease resistance in wheat?

- Methodology : Construct recombinant inbred line (RIL) populations and perform QTL mapping using JoinMap v4.0. Link phenotypic data (e.g., Fusarium head blight resistance) to SNP markers. A QTL near Rca1-4A showed a LOD score of 3, confirming its role in pathogen resistance .

Advanced Research Questions

Q. How do amino acid substitutions in Rca affect Rubisco’s thermal stability and catalytic efficiency?

- Methodology : Introduce mutations (e.g., L260F in Rca1-4A) via site-directed mutagenesis. Measure thermal stability using circular dichroism spectroscopy and enzyme kinetics via ATPase activity assays. Mutants like Rca2b (M159I) exhibit a 5–7°C increase in thermostability, broadening Rubisco’s functional temperature range .

Q. How can RNA-seq data elucidate tissue-specific Rca expression under biotic stress?

- Methodology : Analyze publicly available RNA-seq datasets (e.g., from Svevo durum wheat) using tools like HISAT2 for alignment and DESeq2 for differential expression. Validate findings with qRT-PCR. Rca1-4A shows elevated expression in flag leaves and roots during Fusarium infection .

Q. What role do transition state analogs like CABP play in studying Rubisco’s catalytic mechanism?

- Methodology : Co-crystallize Rubisco with CABP to resolve its structure via X-ray diffraction. Perform inhibition assays to measure CABP’s binding affinity (Ki) and compare catalytic rates (kcat) with/without the analog. CABP mimics the enediolate intermediate, stabilizing Rubisco’s inactive state .

Q. How can Rca engineering improve photosynthetic efficiency in field-grown crops?

- Methodology : Use CRISPR-Cas9 to edit Rca isoforms in rice or wheat. Conduct field trials under elevated CO₂ and temperature conditions. Measure yield, nitrogen-use efficiency (NUE), and photosynthetic parameters. Transgenic rice overexpressing Rubisco increased biomass by 15–20% under optimal N fertilization .

Data Contradictions and Resolution

Q. How can conflicting data on Rca’s role in nitrogen metabolism be resolved?

- Methodology : Replicate experiments under standardized N conditions (e.g., low vs. high nitrate). Use isotopic labeling (¹⁵N) to track assimilation pathways. While Rca expression increases under low N in wheat, its interaction with glutamine synthetase (GS2) may vary across cultivars, necessitating multi-omics integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.